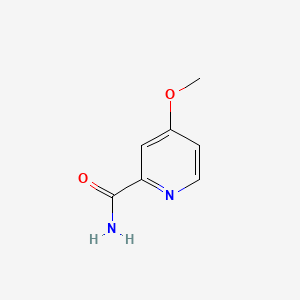

4-Methoxypicolinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHMIVKBJSIOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9014-93-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(dinonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(dinonylphenyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxypicolinamide chemical structure and properties

An In-depth Technical Guide to 4-Methoxypicolinamide: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of this compound (4-methoxy-pyridine-2-carboxamide), a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse in peer-reviewed literature, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust profile. We will delve into its structure, predicted physicochemical and spectroscopic properties, a detailed synthesis protocol from its common precursor, and its potential applications as a scaffold in the development of novel therapeutics.

Core Molecular Identity and Structure

This compound belongs to the picolinamide family, which are amides derived from picolinic acid (pyridine-2-carboxylic acid). The defining features of this molecule are a pyridine ring, a primary amide functional group at the 2-position, and a methoxy group substituent at the 4-position. The placement of the electron-donating methoxy group influences the electronic properties of the pyridine ring, which can be a critical factor in its interactions with biological targets.

Key Identifiers:

-

IUPAC Name: 4-methoxypyridine-2-carboxamide

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol

-

Precursor CAS Number: 29082-91-5 (for 4-Methoxypicolinic acid)[1][2][3]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Predicting the properties of a molecule is a cornerstone of modern chemical research, allowing scientists to anticipate its behavior in various experimental settings. The following properties are predicted based on computational models and comparison with analogous structures.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Justification |

| Molecular Weight | 152.15 g/mol | Calculation from Molecular Formula (C₇H₈N₂O₂) |

| XLogP3 | 0.7 | PubChem (for precursor 4-Methoxypicolinic acid)[4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Functional group analysis |

| Hydrogen Bond Acceptors | 4 (from C=O, ring N, OCH₃) | Functional group analysis |

| Form | Expected to be a solid at room temperature | Based on related picolinamide structures[1] |

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. Below are the predicted key features for this compound.

-

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

-

δ ~8.2-8.4 ppm (d, 1H): Proton at C6 (adjacent to the ring nitrogen), showing doublet coupling.

-

δ ~7.8-8.0 ppm (s, 1H): Proton at C3 (between the methoxy and amide groups), likely appearing as a singlet or narrow doublet.

-

δ ~7.0-7.2 ppm (d, 1H): Proton at C5, showing doublet coupling.

-

δ ~5.5-7.5 ppm (br s, 2H): Amide (-CONH₂) protons. The broadness and chemical shift are highly dependent on solvent and concentration.

-

δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons, appearing as a sharp singlet.

-

-

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

-

δ ~165-168 ppm: Carbonyl carbon (C=O) of the amide.

-

δ ~160-163 ppm: Aromatic carbon C4, attached to the methoxy group.

-

δ ~148-152 ppm: Aromatic carbons C2 and C6.

-

δ ~110-120 ppm: Aromatic carbons C3 and C5.

-

δ ~55-57 ppm: Methoxy carbon (-OCH₃).

-

-

Infrared (IR) Spectroscopy (Predicted, KBr pellet):

-

3400-3100 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretching) characteristic of a primary amide.

-

~3000 cm⁻¹: Aromatic C-H stretching.

-

~1670-1690 cm⁻¹: Strong C=O stretching (Amide I band).

-

~1600-1620 cm⁻¹: N-H bending (Amide II band).

-

~1580, 1470 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.

-

~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1020-1050 cm⁻¹: Symmetric C-O-C stretching.

-

Synthesis and Characterization Workflow

The most direct and reliable method for preparing this compound is through the amidation of its corresponding carboxylic acid, 4-Methoxypicolinic acid. This precursor is commercially available[1][2].

Rationale for Synthesis Strategy

Direct amidation of carboxylic acids is a widely used transformation in pharmaceutical chemistry[5]. While classic methods involve converting the acid to a more reactive species like an acyl chloride, modern peptide coupling agents offer a milder, one-pot alternative with high yields and minimal side reactions. Alternatively, greener catalysts like boric acid can be employed, which is particularly beneficial for large-scale synthesis due to its low cost and environmental friendliness[6]. The following protocol utilizes a standard peptide coupling agent for robust and reproducible lab-scale synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-Methoxypicolinic acid.

Materials:

-

HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Methoxypicolinic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0 °C for 20-30 minutes. The formation of the activated ester is critical for efficient amidation. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.

-

Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF, and add an additional equivalent of DIPEA to generate free ammonia in situ. Add this ammonia solution to the activated ester mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine (to remove residual water and DMF).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid. Confirm the structure and purity of the final product, this compound, using NMR, IR, and mass spectrometry, comparing the results to the predicted spectral data.

Applications in Research and Drug Development

The picolinamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While this compound itself is not a known therapeutic, its true value lies in its role as a versatile chemical building block.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for screening against biological targets. The pyridine ring can engage in various non-covalent interactions (hydrogen bonding, π-stacking), the amide provides key hydrogen bond donor/acceptor sites, and the methoxy group can probe specific pockets in a protein's active site.

-

Scaffold for Chemical Libraries: The primary amide can be further functionalized, or the pyridine ring can undergo additional substitutions, making it a valuable starting point for generating libraries of related compounds. For instance, derivatives of N-methyl-picolinamide-4-thiol have been synthesized and evaluated as potential antitumor agents, with some showing potent and broad-spectrum anti-proliferative activities.[7]

-

Intermediate for Complex Synthesis: This molecule serves as a key intermediate in the synthesis of more complex molecules. The picolinamide moiety is a known structural component in kinase inhibitors and other targeted therapies. For example, the structurally related compound 4-(4-Aminophenoxy)-N-methylpicolinamide is a crucial intermediate for the synthesis of multi-kinase inhibitors.[8][9]

The methoxy group at the 4-position is particularly significant. As an electron-donating group, it increases the electron density of the pyridine ring, which can modulate the pKa of the ring nitrogen and its ability to act as a hydrogen bond acceptor. This electronic tuning can be the difference between a potent and an inactive compound.

Conclusion

This compound represents a foundational building block for advanced chemical synthesis and drug discovery. While not extensively characterized as a standalone entity, its structure is of significant interest. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential utility. By understanding its predicted properties and leveraging robust synthetic protocols, researchers can effectively utilize this compound as a scaffold to explore new chemical space and develop the next generation of targeted therapeutics.

References

- 1. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5 [sigmaaldrich.com]

- 2. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]

4-Methoxypicolinamide mechanism of action in biological systems

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 4-Methoxypicolinamide in Biological Systems

Authored by a Senior Application Scientist

Preamble: Navigating the Knowns and Unknowns

In the landscape of drug discovery and molecular biology, it is not uncommon to encounter compounds with significant therapeutic potential that lack extensive characterization. This compound represents such a molecule. While direct, in-depth studies on its mechanism of action are not yet prevalent in the public domain, a wealth of information exists for its close structural analogs. This guide, therefore, adopts a scientifically rigorous, derivative-based approach to elucidate the anticipated mechanism of action of this compound. By examining the well-documented biological activities of its chemical cousins, we can construct a robust, evidence-based hypothesis regarding its function, and design a clear experimental path to validate these predictions. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and actionable experimental designs.

Part 1: The Picolinamide Scaffold - A Privileged Structure in Oncology

The picolinamide core is a recurring motif in a variety of biologically active compounds. Our investigation into this compound begins with an analysis of its more extensively studied derivatives, which have demonstrated significant potential as antitumor agents. These derivatives, including N-methyl-4-phenoxypicolinamides and N-methylpicolinamide-4-thiols, have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, such as A549 (lung carcinoma), H460 (large cell lung cancer), HT29 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma)[1][2][3][4]. In several instances, these derivatives have displayed greater potency than the established multi-kinase inhibitor, sorafenib[1][3]. This consistent and potent anti-proliferative activity across multiple cancer types strongly suggests that the picolinamide scaffold is a key pharmacophore for targeting fundamental cancer-related pathways.

Part 2: Deconstructing the Anticipated Mechanism of Action

Based on the evidence from its structural analogs, the mechanism of action of this compound is likely to be multi-faceted, converging on three key pillars of cancer pathology: kinase signaling, angiogenesis, and apoptosis.

Primary Anticipated Target: Kinase Inhibition

A significant body of evidence points towards kinase inhibition as the primary mode of action for picolinamide derivatives.

2.1.1 Aurora-B Kinase: A Mitotic Regulator

One of the most compelling pieces of evidence comes from the study of N-methylpicolinamide-4-thiol derivatives. Specifically, the compound designated '6p' in one study was found to be a selective inhibitor of Aurora-B kinase[3][5]. Aurora-B is a critical serine/threonine kinase that plays an essential role in chromosome segregation and cytokinesis. Its inhibition leads to mitotic arrest and ultimately, cell death. Molecular docking studies have further elucidated the interaction, showing that these picolinamide derivatives can stably bind to the ATP-binding pocket of Aurora-B kinase[3][5].

2.1.2 Receptor Tyrosine Kinases (RTKs): Targeting Growth and Survival

The parent compound of many of these derivatives, 4-(4-Aminophenoxy)-N-methylpicolinamide, is a known intermediate in the synthesis of tyrosine kinase inhibitors and has been suggested to target the MET protein, a receptor tyrosine kinase crucial for cell growth and survival[6]. This suggests that the broader class of picolinamide derivatives, likely including this compound, may possess inhibitory activity against various RTKs.

The following diagram illustrates the central role of kinase inhibition in the anticipated mechanism of action.

Caption: Anticipated Kinase Inhibition Pathway of this compound.

Secondary Mechanisms: Starving the Tumor and Inducing Self-Destruction

Beyond direct kinase inhibition, derivatives of this compound have been shown to engage in two other critical anti-cancer activities.

2.2.1 Suppression of Angiogenesis

In vivo studies with the derivative 4-(4-formamidophenylamino)-N-methylpicolinamide (compound 5q) have demonstrated its ability to slow the progression of cancer cells by suppressing angiogenesis[4][7]. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting this process, the compound effectively cuts off the tumor's supply of nutrients and oxygen.

2.2.2 Induction of Apoptosis and Necrosis

The same in vivo studies also revealed that compound 5q induces both apoptosis (programmed cell death) and necrosis in cancer cells[4][7]. This dual-pronged approach to cell killing enhances the compound's overall efficacy.

The interplay of these mechanisms is visualized below:

Caption: Convergent Anti-Tumor Mechanisms.

Part 3: Experimental Validation - A Roadmap to Confirmation

To validate the hypothesized mechanism of action for this compound, a systematic, multi-tiered experimental approach is required.

Tier 1: In Vitro Cytotoxicity and Target Engagement

The initial step is to confirm the biological activity of this compound and its direct interaction with the predicted targets.

3.1.1 Cell Proliferation Assays

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., A549, H460, HT29, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sorafenib).

-

Viability Assessment: Add MTT or a similar viability reagent (e.g., PrestoBlue) and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.

Table 1: Hypothetical IC50 Data for this compound

| Cell Line | Cancer Type | This compound IC50 (µM) | Sorafenib IC50 (µM) |

| A549 | Lung Carcinoma | Predicted: 1-5 | Known: ~5-10 |

| H460 | Large Cell Lung Cancer | Predicted: 0.5-3 | Known: ~2-5 |

| HT29 | Colorectal Adenocarcinoma | Predicted: 1-5 | Known: ~5-15 |

| HepG2 | Hepatocellular Carcinoma | Predicted: 2-10 | Known: ~5-10 |

3.1.2 Kinase Inhibition Assays

Objective: To directly measure the inhibitory activity of this compound against Aurora-B and a panel of receptor tyrosine kinases.

Protocol:

-

Assay Setup: Utilize a biochemical assay format, such as an in vitro kinase assay with recombinant enzymes (e.g., ADP-Glo™, LanthaScreen™).

-

Compound Incubation: Incubate the purified kinase, substrate, and ATP with varying concentrations of this compound.

-

Signal Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced.

-

Analysis: Determine the IC50 value for each kinase to assess potency and selectivity.

Tier 2: Cellular Mechanism of Action

Once target engagement is confirmed, the next step is to investigate the downstream cellular consequences.

3.2.1 Cell Cycle Analysis

Objective: To determine if this compound induces mitotic arrest, consistent with Aurora-B inhibition.

Protocol:

-

Treatment: Treat a cancer cell line (e.g., HCT116) with this compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would indicate mitotic arrest.

3.2.2 Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Treatment: Treat cells as described for the cell cycle analysis.

-

Staining: Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye (e.g., 7-AAD).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following workflow diagram outlines the proposed experimental validation process.

Caption: Experimental Workflow for Validating the Mechanism of Action.

Part 4: Data Interpretation and Future Directions

The results from the proposed experiments will provide a comprehensive profile of this compound's biological activity.

-

Potent IC50 values across multiple cell lines would confirm its anti-proliferative effects and warrant further investigation.

-

Selective inhibition of Aurora-B kinase would strongly support this as a primary mechanism and suggest its potential in treating cancers with mitotic vulnerabilities.

-

Broad-spectrum kinase inhibition would classify it as a multi-kinase inhibitor, similar to sorafenib, with potential applications in a wider range of cancers.

-

A significant increase in G2/M phase cells and positive Annexin V staining would confirm the downstream cellular effects of kinase inhibition.

Should these in vitro results be promising, the logical next steps would involve in vivo studies using xenograft models to assess the compound's efficacy, safety, and pharmacokinetic profile in a living organism.

Conclusion

While direct experimental data on this compound remains to be published, a thorough analysis of its structural derivatives provides a strong, scientifically-grounded foundation for predicting its mechanism of action. The evidence overwhelmingly points towards a role as a multi-faceted anti-cancer agent, primarily driven by the inhibition of key kinases such as Aurora-B and various receptor tyrosine kinases. This primary action is likely complemented by the suppression of angiogenesis and the induction of apoptosis. The experimental roadmap outlined in this guide provides a clear and logical path to systematically validate these hypotheses, paving the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives | MDPI [mdpi.com]

- 2. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-Methoxypicolinamide: An In-depth Technical Guide

This guide provides a comprehensive technical analysis of 4-Methoxypicolinamide, a heterocyclic compound of interest to researchers and professionals in drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural characteristics of this molecule. This document is intended to serve as a practical reference for the spectroscopic characterization of this compound and related substituted picolinamides.

Introduction: The Structural Significance of this compound

This compound belongs to the picolinamide class of compounds, which are derivatives of picolinic acid. The presence of the pyridine ring, an amide group, and a methoxy substituent imparts specific physicochemical properties that are of interest in medicinal chemistry.[1] The amide bond, in particular, is a fundamental component in a significant percentage of pharmaceuticals.[2] A thorough spectroscopic analysis is paramount for confirming the molecular structure, ensuring purity, and understanding the electronic environment of the molecule, all of which are critical steps in any drug discovery and development pipeline.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing not only the spectral data but also a detailed interpretation rooted in the principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of picolinamide derivatives is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Spectral Width: ~16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: ~240 ppm.

-

Temperature: 298 K.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide protons, and the methoxy group protons. Based on data from the closely related N-(4-methoxyphenyl)picolinamide, we can predict the approximate chemical shifts.[2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.5 | Doublet | 1H | ~5.0 |

| H-3 (Pyridine) | ~7.8 | Doublet | 1H | ~2.5 |

| H-5 (Pyridine) | ~7.0 | Doublet of Doublets | 1H | ~5.0, ~2.5 |

| -CONH₂ | ~7.5 and ~8.0 | Broad Singlet | 2H | - |

| -OCH₃ | ~3.9 | Singlet | 3H | - |

Interpretation:

-

Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The electron-donating methoxy group at the C-4 position will cause a slight upfield shift of the H-3 and H-5 protons compared to unsubstituted picolinamide. The coupling pattern (doublet, doublet of doublets) arises from the spin-spin coupling between adjacent protons on the ring.

-

Amide Protons: The two protons of the primary amide group (-CONH₂) are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on the solvent and concentration.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet in the upfield region (~3.9 ppm) as they are equivalent and have no adjacent protons to couple with.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~165 |

| C-4 (Pyridine, C-OCH₃) | ~163 |

| C-2 (Pyridine, C-CONH₂) | ~150 |

| C-6 (Pyridine) | ~148 |

| C-3 (Pyridine) | ~110 |

| C-5 (Pyridine) | ~108 |

| -OCH₃ | ~56 |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon will resonate at a downfield chemical shift (~165 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

-

Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region. The C-4 carbon, directly attached to the electronegative oxygen of the methoxy group, will be the most downfield among the ring carbons. The C-2 carbon, attached to the amide group, and the C-6 carbon will also be downfield due to the influence of the nitrogen atom. The C-3 and C-5 carbons will appear at relatively upfield positions.

-

Methoxy Carbon: The carbon of the methoxy group will be observed in the aliphatic region at approximately 56 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples that requires minimal sample preparation.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400-3200 | Strong, Broad (two bands) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2950-2850 | Medium |

| C=O Stretch (Amide I) | 1680-1650 | Strong |

| C=C and C=N Stretch (Pyridine) | 1600-1450 | Medium to Strong |

| N-H Bend (Amide II) | 1640-1550 | Medium |

| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric) | Strong |

| 1075-1020 (symmetric) | Strong |

Interpretation:

-

N-H Stretching: The presence of a primary amide will be clearly indicated by two strong, broad bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A very strong absorption band around 1680-1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration, often referred to as the Amide I band.

-

Aromatic Ring Vibrations: The pyridine ring will show a series of absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.

-

C-O Stretching: The aryl ether linkage of the methoxy group will produce two strong characteristic bands for asymmetric and symmetric C-O stretching.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation.

GC-MS Parameters:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., HP-5ms).

-

Oven Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 280 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (C₇H₈N₂O₂) will provide its molecular weight and a characteristic fragmentation pattern. The molecular weight is 152.15 g/mol .[4]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 152 corresponding to the intact molecule with one electron removed.

-

Loss of Amide Group: A common fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the ·CONH₂ radical (44 Da), resulting in a fragment ion at m/z = 108.

-

Loss of Methoxy Group: Cleavage of the C-O bond of the methoxy group can lead to the loss of a ·OCH₃ radical (31 Da), giving an ion at m/z = 121. Alternatively, loss of a methyl radical (·CH₃, 15 Da) from the methoxy group is also possible, resulting in an ion at m/z = 137.

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller characteristic ions.

| m/z | Proposed Fragment | Fragment Lost |

| 152 | [C₇H₈N₂O₂]⁺ | - |

| 124 | [M - CO]⁺ | CO |

| 108 | [M - CONH₂]⁺ | ·CONH₂ |

| 78 | [C₅H₄N]⁺ | C₂H₄O₂ |

Conclusion: A Unified Spectroscopic Picture

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile of this compound. The NMR spectra confirm the proton and carbon framework, including the substitution pattern on the pyridine ring. The IR spectrum verifies the presence of the key functional groups, namely the primary amide and the aryl ether. Finally, the mass spectrum confirms the molecular weight and provides further structural information through its fragmentation pattern. This integrated approach is indispensable for the unequivocal identification and characterization of this compound in research and development settings.

References

- 1. Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. scbt.com [scbt.com]

Solubility and Stability of 4-Methoxypicolinamide: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability and shelf-life. This guide provides an in-depth examination of 4-Methoxypicolinamide, a compound of interest due to the prevalence of the picolinamide scaffold in medicinal chemistry. We will explore the theoretical underpinnings and practical methodologies for comprehensively characterizing its solubility and stability profiles. This document is intended for researchers, chemists, and formulation scientists, offering not just protocols, but the scientific rationale that drives experimental design and data interpretation.

Part 1: Solubility Profiling of this compound

A thorough understanding of a compound's solubility is the foundation of formulation development. It dictates the choice of dosage form, the selection of excipients, and ultimately, the ability of the drug to be absorbed by the body. Low aqueous solubility can be a significant hurdle, often leading to poor bioavailability.

Theoretical Framework: Predicting Solubility Behavior

The molecular structure of this compound—featuring a pyridine ring, an amide linkage, and a methoxy group—provides key insights into its potential solubility.

-

Impact of pH: The pyridine nitrogen is weakly basic, meaning the molecule's overall charge and, consequently, its solubility will be pH-dependent. In acidic conditions (below its pKa), the pyridine nitrogen will be protonated, forming a cationic species that is generally more soluble in aqueous media. The solubility is expected to be lowest at pH values more than 2 units above the pKa.

-

Amide Functionality: The amide group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), contributing to its interaction with polar protic solvents like water and alcohols.

-

Aromaticity and Methoxy Group: The aromatic rings contribute to the molecule's hydrophobicity. The methoxy group adds some polarity but also contributes to the molecular size. The interplay between the hydrogen bonding capacity of the amide and the hydrophobicity of the aromatic systems will govern its solubility in various solvents.

Experimental Determination of Solubility

Two primary types of solubility are measured during drug development: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solution is in equilibrium with an excess of the solid compound. The Shake-Flask Method is the gold-standard for this determination due to its reliability and ability to achieve true thermodynamic equilibrium.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer. It is a high-throughput method used in early discovery to quickly rank compounds.

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using a sufficient excess of solid material ensures that this equilibrium is maintained throughout the experiment. Agitation time is critical; 24 to 48 hours is typically sufficient to reach equilibrium, which should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the supernatant containing the dissolved compound from the solid residue. This is a critical step; centrifugation is preferred over filtration to avoid potential adsorption of the compound onto the filter membrane.

-

Sample Preparation: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

An In-depth Technical Guide to 4-Methoxypicolinamide and its Derivatives: Synthesis, Properties, and Applications

Abstract

The picolinamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 4-Methoxypicolinamide and its closely related derivatives. While a detailed historical account of the initial discovery of this compound is not prominently documented in publicly accessible records, this paper delves into the broader context of picolinamide chemistry, detailing synthetic methodologies, physicochemical properties, and the significant role of methoxy-substituted picolinamides in drug discovery and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the causality behind experimental choices and the versatile applications of this important class of molecules.

Introduction: The Picolinamide Privileged Scaffold

Picolinamide, a derivative of pyridine-2-carboxylic acid, is a fundamental building block in the design of novel therapeutic agents and functional materials.[3] Its unique electronic and structural characteristics, including its ability to act as a chelating agent, make it a versatile scaffold for interacting with biological targets.[3] The pyridine ring, a six-membered nitrogen-containing heterocycle, is a common motif in numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[1]

The introduction of a methoxy group at the 4-position of the picolinamide ring significantly influences the molecule's electronic properties and steric profile. This substitution can modulate binding affinities to target proteins, alter metabolic stability, and improve pharmacokinetic properties, making 4-methoxy substituted picolinamides a subject of considerable interest in contemporary research.

Synthesis and Methodologies

The synthesis of picolinamide derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core amide bond and for the introduction of various substituents onto the pyridine ring.

General Picolinamide Synthesis

The primary method for synthesizing picolinamides involves the coupling of a picolinic acid derivative with an amine. This is typically achieved by activating the carboxylic acid, often by converting it to an acyl chloride or by using a coupling agent.

Experimental Protocol: General Picolinamide Synthesis via Acyl Chloride

-

Acid Chlorination: Picolinic acid (1.0 eq) is suspended in a suitable solvent (e.g., toluene). Thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) are added. The mixture is heated to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amidation: The resulting acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF). The solution is cooled in an ice bath, and the desired amine (1.1 eq) along with a non-nucleophilic base (e.g., triethylamine, 1.2 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure picolinamide.

Synthesis of 4-Methoxy Substituted Picolinamides

The introduction of a methoxy group at the 4-position of the pyridine ring can be achieved through various strategies, often starting from a pre-functionalized pyridine derivative. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position, such as a halogen.

A patent for picolinamide fungicides describes a process that includes coupling a 4-methoxy-3-acyloxypicolinic acid with an amine, highlighting the industrial relevance of such derivatives.[4]

Experimental Protocol: Synthesis of a 4-Phenoxy-N-methylpicolinamide Derivative (as an analogue)

A solution of 4-aminophenol in dry N,N-dimethylformamide is treated with potassium tert-butoxide.[5] The resulting mixture is then reacted with 4-chloro-N-methylpicolinamide and potassium carbonate and heated.[5] After cooling, the mixture is worked up with ethyl acetate and brine to yield the 4-phenoxy-substituted picolinamide.[5]

Visualization of a General Synthetic Pathway

Caption: General synthesis of picolinamides via an acyl chloride intermediate.

Physicochemical Properties and Structural Analysis

The physicochemical properties of this compound derivatives are influenced by the interplay of the pyridine ring, the amide functionality, and the methoxy substituent.

| Property | General Observation | Reference |

| Melting Point | Generally crystalline solids with defined melting points. For example, N-(4-methoxyphenyl)picolinamide has a melting point of 362–363 K. | [6] |

| Solubility | Sparingly soluble in water, with better solubility in organic solvents like ethanol, DMSO, and DMF. | [7] |

| pKa | The pyridine nitrogen is weakly basic. The methoxy group can slightly influence the basicity. | |

| Crystal Structure | The molecular structure is often planar, with intermolecular hydrogen bonding and π-stacking interactions contributing to the crystal packing. | [6] |

A study on N-(4-methoxyphenyl)picolinamide revealed that the molecule is nearly coplanar and stabilized by intramolecular hydrogen bonds.[6] Hirshfeld surface analysis indicated that H⋯H, C⋯H, and O⋯H interactions are significant in the crystal packing.[6]

Applications in Research and Development

The picolinamide scaffold is a prolific source of lead compounds in both pharmaceutical and agricultural research. The introduction of a methoxy group can fine-tune the biological activity and pharmacokinetic profile of these molecules.

Pharmaceutical Applications

Picolinamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

-

Anticancer Agents: Many picolinamide derivatives are investigated as kinase inhibitors. For instance, 4-(4-Aminophenoxy)-N-methylpicolinamide is a crucial intermediate in the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors.[8] It has shown potential as a MET protein inhibitor, a key target in cancer therapy.[8]

-

Antifungal Properties: Picolinamide and benzamide chemotypes have been identified as inhibitors of Sec14p, a lipid transfer protein in Saccharomyces cerevisiae, highlighting their potential as antifungal agents.[9]

-

Herbicidal Activity: N-benzyl-6-methylpicolinamides have been discovered as a novel scaffold for bleaching herbicides, indicating the versatility of the picolinamide core in different biological contexts.[10]

Visualization of Picolinamide Scaffold in Drug Discovery

Caption: Role of the picolinamide scaffold in a typical drug discovery workflow.

Agrochemical Applications

Picolinamide derivatives are also being developed as fungicides for agricultural use.[4] The structural modifications, including the introduction of methoxy groups, are crucial for optimizing their efficacy and selectivity against plant pathogens.

Conclusion and Future Perspectives

While the specific historical genesis of this compound remains elusive in the surveyed literature, the enduring importance of the picolinamide scaffold is undeniable. The strategic incorporation of substituents like the methoxy group continues to be a fruitful avenue for the development of novel pharmaceuticals and agrochemicals. Future research will likely focus on leveraging computational methods, such as DFT and molecular docking, to rationally design next-generation picolinamide derivatives with enhanced potency, selectivity, and improved safety profiles.[3] The versatility of this scaffold ensures its continued prominence in the field of chemical and biomedical research for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-Methoxypicolinamide Derivatives: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential therapeutic targets of 4-methoxypicolinamide derivatives. As a senior application scientist, the following content is structured to offer not just a list of possibilities, but a scientifically grounded rationale for target selection, coupled with actionable experimental protocols for validation. We will delve into the existing evidence for related picolinamide compounds and extrapolate the potential impact of the 4-methoxy substitution, a key structural feature that can significantly influence pharmacological properties.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The picolinamide core, a pyridine-2-carboxamide, is a versatile scaffold that has given rise to a multitude of biologically active compounds. The introduction of a methoxy group at the 4-position of the pyridine ring can profoundly alter the molecule's electronic and steric properties. This substitution can enhance membrane permeability, modulate metabolic stability, and create new hydrogen bonding opportunities with protein targets, thereby influencing both pharmacokinetic and pharmacodynamic profiles. Our exploration of therapeutic targets is guided by these molecular considerations and the established activities of analogous compounds.

Key Therapeutic Target Classes for this compound Derivatives

Based on extensive analysis of the picolinamide pharmacophore and its derivatives, we have identified three primary areas of therapeutic potential: Oncology, Neurodegenerative Disorders, and Metabolic Diseases.

Oncology: Targeting Aberrant Cell Signaling and Proliferation

The picolinamide scaffold is a recurring motif in the design of anticancer agents. Several derivatives have demonstrated potent antiproliferative and antiangiogenic effects, suggesting that this compound derivatives could be promising candidates for cancer therapy.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Picolinamide derivatives have been successfully developed as inhibitors of several key kinases.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][2][3][4] Inhibition of VEGFR-2 is a clinically validated anticancer strategy. Picolinamide-based derivatives have been shown to be potent VEGFR-2 inhibitors.[1] The 4-methoxy group could potentially enhance binding to the ATP-binding pocket of VEGFR-2.

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Notably, N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase.[5][6] This suggests that 4-substituted picolinamides are well-suited for targeting this class of enzymes.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol outlines a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.[7]

Beyond direct enzyme inhibition, some 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to suppress angiogenesis and induce apoptosis in cancer cells, ultimately slowing tumor progression in vivo.[8][9] These findings suggest that this compound derivatives may possess multifaceted antitumor properties.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cultured cells.[10][11][12][13][14]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound derivative stock solution in DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neurodegenerative Disorders: Modulating Key Neurological Enzymes

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Targeting enzymes involved in neurotransmitter metabolism and pathological protein aggregation is a key therapeutic strategy.

AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[15] Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic approach for managing the symptoms of Alzheimer's disease. Picolinamide derivatives have been identified as potent AChE inhibitors.[16] The 4-methoxy group may confer selectivity and favorable blood-brain barrier penetration properties.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine and DTNB.[15][16]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound derivative

Procedure:

-

Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MAO enzymes are involved in the metabolism of monoamine neurotransmitters like dopamine and serotonin.[17] MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[18] The picolinamide scaffold has been explored for the development of MAO inhibitors, suggesting that this compound derivatives could be valuable in this context.[18][19]

Signaling Pathway: Dopaminergic Synapse and MAO-B Inhibition

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones.[20] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders.[21][22][23] Picolinamide-based compounds have been developed as HDAC inhibitors, indicating that this compound derivatives are worthy of investigation as potential epigenetic modulators.[20]

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay measures HDAC activity using a fluorogenic substrate.[24]

Materials:

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC enzyme source (e.g., nuclear extract or purified HDAC)

-

Assay buffer

-

Developer solution (containing a protease like trypsin)

-

This compound derivative

-

Known HDAC inhibitor (e.g., Trichostatin A) for positive control

Procedure:

-

Reaction Setup: In a 96-well plate, combine the HDAC enzyme source, assay buffer, and the this compound derivative at various concentrations.

-

Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction. Incubate at 37°C for a defined period.

-

Development: Add the developer solution to each well. This solution stops the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Summary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The evidence from related picolinamide derivatives strongly suggests potential activity as inhibitors of protein kinases, acetylcholinesterase, monoamine oxidase, and histone deacetylases. The 4-methoxy substitution has the potential to fine-tune the pharmacological properties of these compounds, leading to improved potency, selectivity, and drug-like characteristics.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound derivatives against these high-value therapeutic targets. Further research, including structure-activity relationship (SAR) studies, in vivo efficacy models, and detailed mechanistic investigations, will be crucial to fully unlock the therapeutic potential of this exciting class of molecules.

References

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. clyte.tech [clyte.tech]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. Monoamine Oxidase Inhibitory Activity: Methyl- versus Chlorochalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Highly ligand efficient and selective N-2-(Thioethyl)picolinamide histone deacetylase inhibitors inspired by the natural product psammaplin A. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]

- 21. mdpi.com [mdpi.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxypicolinamide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxypicolinamide (CAS No: 90151-10-3), a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, safety and handling, and its emerging role in the synthesis of novel therapeutic agents.

Introduction

This compound, also known as 4-methoxypyridine-2-carboxamide, is a substituted pyridine derivative that has garnered interest within the scientific community for its utility as a versatile scaffold in the design and synthesis of complex organic molecules. Its unique structural features, including the pyridine ring, a methoxy group, and an amide functionality, make it an attractive starting material for the development of new chemical entities with potential therapeutic applications.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 90151-10-3 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | 4-methoxypyridine-2-carboxamide | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | Inert atmosphere, room temperature | [3] |

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through the amidation of its corresponding carboxylic acid or ester precursor. A general and effective strategy involves the conversion of 4-methoxypicolinic acid to the desired amide.

Conceptual Synthesis Workflow

The synthesis initiates from the commercially available 4-methoxypicolinic acid. The carboxylic acid is first activated to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated intermediate is then reacted with an ammonia source, such as aqueous or gaseous ammonia, or an ammonium salt, to yield this compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard amidation procedures and should be optimized for specific laboratory conditions.

-

Activation of 4-Methoxypicolinic Acid:

-

To a solution of 4-methoxypicolinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

-

-

Amidation:

-

To the solution containing the activated intermediate, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 eq) followed by a non-nucleophilic base like triethylamine (2.0 eq) to liberate free ammonia.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction time may vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

-

Part 3: Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Substituted picolinamides, in particular, serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its primary value lies in its role as a molecular building block. The presence of the methoxy group and the amide functionality at specific positions on the pyridine ring allows for diverse chemical modifications, making it a valuable starting material for creating libraries of novel compounds for high-throughput screening.

Derivatives of similar picolinamide structures have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy. For instance, more complex molecules incorporating the picolinamide scaffold have been investigated as potent inhibitors of kinases such as TYK2.[5] The structural motif of this compound provides a solid foundation for the design of such inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, and the other positions can be functionalized to achieve desired potency and selectivity.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Pictograms:

-

GHS07: Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and multiple points for chemical modification make it an ideal starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for researchers aiming to leverage this scaffold in their quest for new medicines.

References

- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 5. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Methoxypicolinamide and Its Analogs: A Technical Guide for Drug Discovery

Abstract

The picolinamide scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide delves into the burgeoning field of 4-methoxypicolinamide and its analogs, providing an in-depth analysis of their therapeutic potential across oncology, infectious diseases, and inflammatory conditions. We will explore the nuanced structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of this promising class of compounds and accelerate the discovery of novel therapeutics.

Introduction: The Picolinamide Core - A Versatile Scaffold for Drug Design

Picolinamide, a simple amide derivative of picolinic acid, represents a foundational structure in the development of pharmacologically active agents. Its unique electronic and steric properties, conferred by the nitrogen atom in the pyridine ring, allow for a multitude of interactions with biological targets. The strategic placement of substituents on the pyridine ring and the amide nitrogen can dramatically influence the compound's pharmacokinetic and pharmacodynamic profile.

The introduction of a methoxy group at the 4-position of the picolinamide ring, creating this compound, serves as a critical design element. This modification can alter the molecule's polarity, metabolic stability, and binding interactions, often leading to enhanced biological activity and target selectivity. This guide will focus on the known biological activities of analogs derived from this core structure, providing a framework for future drug discovery efforts.

Anticancer Activity: Targeting Proliferation and Survival Pathways

A significant body of research has highlighted the potent antiproliferative activity of this compound analogs, particularly those with substitutions on the amide nitrogen and modifications to the 4-position substituent. These compounds have demonstrated efficacy against a range of human cancer cell lines, often exhibiting superior activity to established chemotherapeutic agents.

Mechanism of Action: Kinase Inhibition and Beyond

While the precise mechanisms of action are still under investigation for many analogs, a recurring theme is the inhibition of protein kinases, crucial regulators of cell growth, differentiation, and survival. For instance, certain N-methyl-picolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, a key protein involved in cell division.[1][2][3][4] The molecular docking studies of these compounds have provided valuable insights into their binding modes and have guided the design of more potent inhibitors.[1][2][3]

Furthermore, some 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been found to suppress angiogenesis and induce apoptosis and necrosis in cancer cells, suggesting a multi-targeted approach to cancer therapy.[5][6]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.

-

Substitution at the 4-Position: Replacing the methoxy group with a phenoxy or a substituted phenylamino group has been a fruitful strategy. For example, N-methyl-4-phenoxypicolinamide derivatives have shown marked antiproliferative activity.[7][8]

-

Amide Substituents: The nature of the substituent on the amide nitrogen is critical. N-methyl groups are common in active analogs.

-

Hybrid Molecules: Hybridizing the N-methyl-4-phenoxypicolinamide motif with other heterocyclic systems, such as thiadiazole or thiazole, has led to compounds with potent cytotoxicity against non-small cell lung cancer and colorectal cancer cell lines.[7]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 8e | A549 (Lung) | 3.6 | Sorafenib | - | [7] |

| H460 (Lung) | 1.7 | Sorafenib | >10 | [7] | |

| HT-29 (Colon) | 3.0 | Sorafenib | 6.8 | [7] | |

| 5q | HepG2 (Liver) | - | - | - | [5][6] |

| HCT116 (Colon) | - | - | - | [5][6] | |

| 6p | HepG2 (Liver) | <10 | Sorafenib | 16.30 | [1][2][3] |

| HCT-116 (Colon) | <10 | Sorafenib | - | [1][2][3] | |

| SW480 (Colon) | <10 | Sorafenib | - | [1][2][3] | |

| SPC-A1 (Lung) | <10 | Sorafenib | - | [1][2][3] | |

| A375 (Melanoma) | <10 | Sorafenib | - | [1][2][3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment

A robust and reproducible method for assessing the anticancer activity of novel small molecules is essential for identifying promising lead compounds.[9][10][11][12]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate human cancer cell lines (e.g., A549, H460, HT-29) in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Sorafenib) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).

-